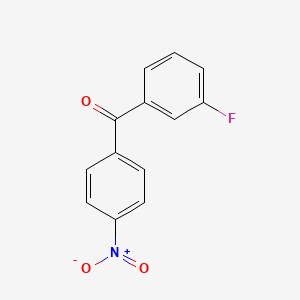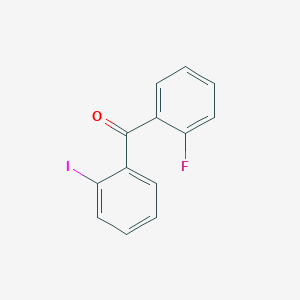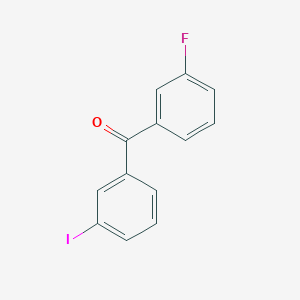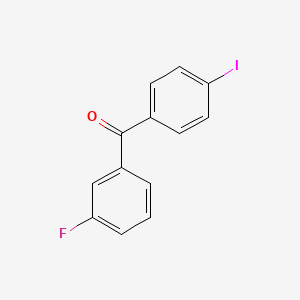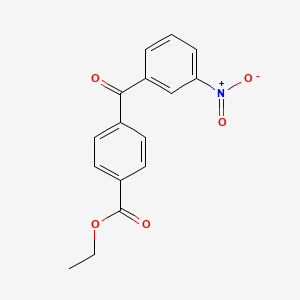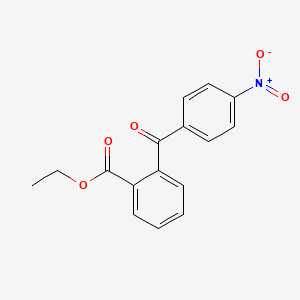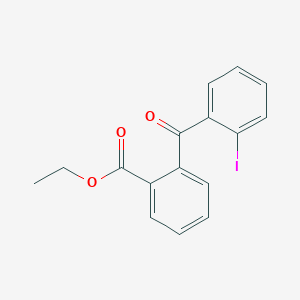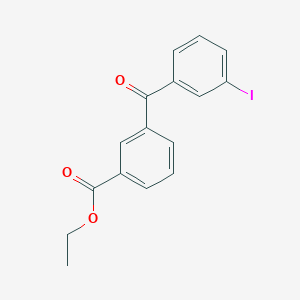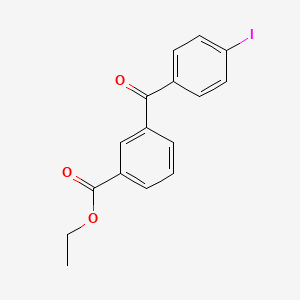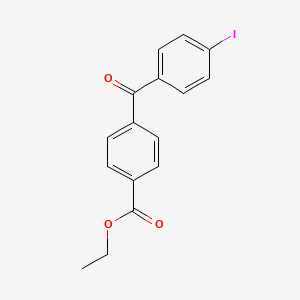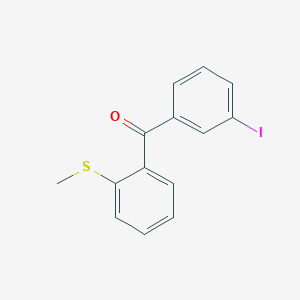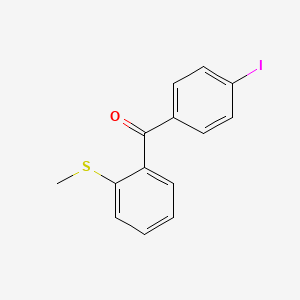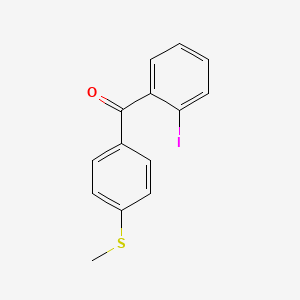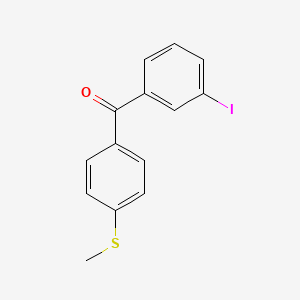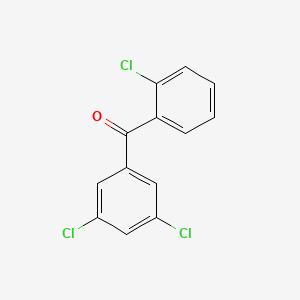
2,3',5'-Trichlorobenzophenone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3’,5’-Trichlorobenzophenone is a synthetic organic compound that belongs to the group of benzophenones. It has a molecular weight of 285.56 . The IUPAC name for this compound is (2-chlorophenyl)(3,5-dichlorophenyl)methanone .
Molecular Structure Analysis
The molecular formula of 2,3’,5’-Trichlorobenzophenone is C13H7Cl3O . The InChI code for this compound is 1S/C13H7Cl3O/c14-9-5-8(6-10(15)7-9)13(17)11-3-1-2-4-12(11)16/h1-7H .Aplicaciones Científicas De Investigación
Synthesis and Biological Evaluation
A study by Singh, Devi, and Prasad (2015) focused on synthesizing novel 2-amino-5-chlorobenzophenone derivatives as potential skeletal muscle relaxants. The study utilized both conventional and microwave methods, indicating the versatility of 2,3',5'-Trichlorobenzophenone derivatives in chemical synthesis and their potential in the development of CNS-active compounds (Singh, Devi, & Prasad, 2015).
Catalytic Applications
Krishnamoorthy, Rivas, and Amiridis (2000) investigated the catalytic oxidation of 1,2-dichlorobenzene using various transition metal oxides. The study highlights the role of chlorobenzophenone derivatives in catalytic processes, demonstrating their importance in environmental applications like the degradation of organic pollutants (Krishnamoorthy, Rivas, & Amiridis, 2000).
Antimicrobial and Environmental Impact
Triclosan, a closely related compound to 2,3',5'-Trichlorobenzophenone, has been widely studied for its antimicrobial properties and environmental impact. Studies by Rule, Ebbett, and Vikesland (2005) and Hua, Bennett, and Letcher (2005) provide insights into the environmental photochemistry and wastewater treatment implications of triclosan, reflecting the broader environmental relevance of chlorobenzophenone derivatives (Rule, Ebbett, & Vikesland, 2005); (Hua, Bennett, & Letcher, 2005).
Safety And Hazards
Propiedades
IUPAC Name |
(2-chlorophenyl)-(3,5-dichlorophenyl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7Cl3O/c14-9-5-8(6-10(15)7-9)13(17)11-3-1-2-4-12(11)16/h1-7H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GACCHVJRIBUSTL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)C2=CC(=CC(=C2)Cl)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7Cl3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3',5'-Trichlorobenzophenone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

